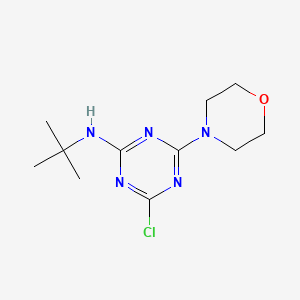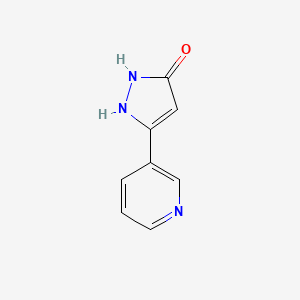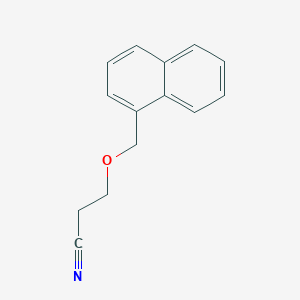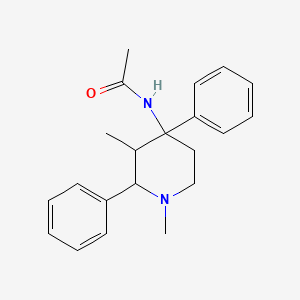
(1-Heptyl-3,5-dimethylpyrazol-4-yl)-phenylmethanone
Overview
Description
(1-Heptyl-3,5-dimethylpyrazol-4-yl)-phenylmethanone is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological and pharmacological properties, making them significant in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Heptyl-3,5-dimethylpyrazol-4-yl)-phenylmethanone typically involves the reaction of 3,5-dimethylpyrazole with heptyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with benzoyl chloride to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Heptyl-3,5-dimethylpyrazol-4-yl)-phenylmethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the heptyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
(1-Heptyl-3,5-dimethylpyrazol-4-yl)-phenylmethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting protein kinases.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1-Heptyl-3,5-dimethylpyrazol-4-yl)-phenylmethanone involves its interaction with specific molecular targets, such as protein kinases. The compound inhibits the activity of these enzymes, leading to the disruption of cellular processes like proliferation, differentiation, and apoptosis. This inhibition is particularly significant in cancer cells, where overexpression of protein kinases is common .
Comparison with Similar Compounds
Similar Compounds
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone: Another pyrazole derivative with similar biological activities.
3,5-Dimethylpyrazole: A simpler pyrazole compound used as a precursor in various chemical syntheses.
Uniqueness
(1-Heptyl-3,5-dimethylpyrazol-4-yl)-phenylmethanone is unique due to its heptyl and phenyl substituents, which enhance its lipophilicity and potentially improve its interaction with biological targets. This structural uniqueness contributes to its distinct pharmacological profile and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
(1-heptyl-3,5-dimethylpyrazol-4-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-4-5-6-7-11-14-21-16(3)18(15(2)20-21)19(22)17-12-9-8-10-13-17/h8-10,12-13H,4-7,11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXIGLWNYFZBHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=C(C(=N1)C)C(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-allyl-4,6-bis[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B3819423.png)
![2-amino-4-[3-(methoxymethyl)-2,4,6-trimethylphenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B3819424.png)


![1-[2-(4-ethylphenyl)-2-oxoethyl]-6-methylquinolinium bromide](/img/structure/B3819466.png)





![1-(cyclohexylmethyl)-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B3819499.png)

![N-[(2-chlorophenyl)sulfonyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3819511.png)
![Ethyl 2-[benzenesulfonyl-[4-(2-ethoxy-2-oxoethoxy)-2-oxochromen-6-yl]amino]acetate](/img/structure/B3819519.png)
